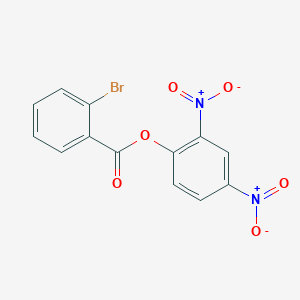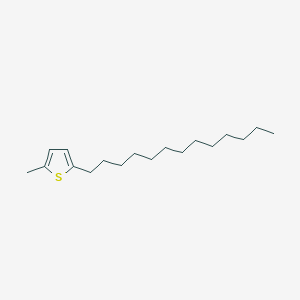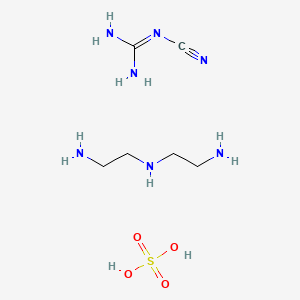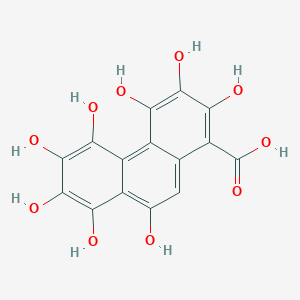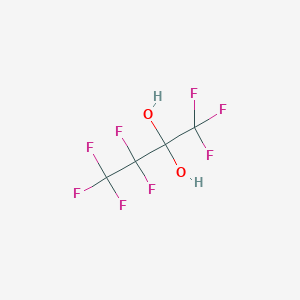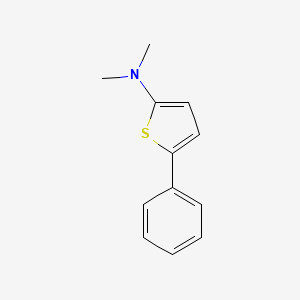
2-Thiophenamine, N,N-dimethyl-5-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiophenamine, N,N-dimethyl-5-phenyl- is an organic compound that belongs to the class of amines It features a thiophene ring, which is a five-membered ring containing one sulfur atom, and an amine group with two methyl groups and a phenyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenamine, N,N-dimethyl-5-phenyl- typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide.
Introduction of the Amine Group: The amine group can be introduced through nucleophilic substitution reactions. For instance, the thiophene ring can be reacted with dimethylamine in the presence of a suitable catalyst.
Phenyl Substitution: The phenyl group can be introduced through electrophilic aromatic substitution reactions, where the thiophene ring is treated with a phenyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 2-Thiophenamine, N,N-dimethyl-5-phenyl- may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2-Thiophenamine, N,N-dimethyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the amine or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiophenes, depending on the reagents used.
科学的研究の応用
2-Thiophenamine, N,N-dimethyl-5-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Thiophenamine, N,N-dimethyl-5-phenyl- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N,N-Dimethylphenethylamine: A similar compound with a phenethylamine structure, used as a flavoring agent and studied for its stimulant effects.
Thiophene Derivatives: Other thiophene-based compounds with different substituents, used in various applications such as organic semiconductors and pharmaceuticals.
Uniqueness
2-Thiophenamine, N,N-dimethyl-5-phenyl- is unique due to its specific combination of a thiophene ring, an amine group with dimethyl substitution, and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
特性
CAS番号 |
109548-94-9 |
|---|---|
分子式 |
C12H13NS |
分子量 |
203.31 g/mol |
IUPAC名 |
N,N-dimethyl-5-phenylthiophen-2-amine |
InChI |
InChI=1S/C12H13NS/c1-13(2)12-9-8-11(14-12)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChIキー |
KJBIXTYEEOABDC-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(S1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Biphenyl]-2,2'-diol, 3,3',5,5',6,6'-hexamethyl-](/img/structure/B14322463.png)
![N'-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide](/img/structure/B14322476.png)
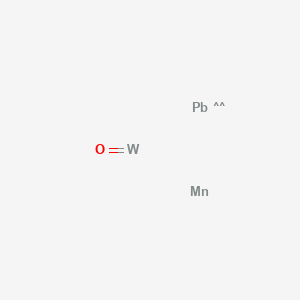
![Ethyl 4-phenyl-4H-thieno[3,2-c][1]benzopyran-2-carboxylate](/img/structure/B14322486.png)
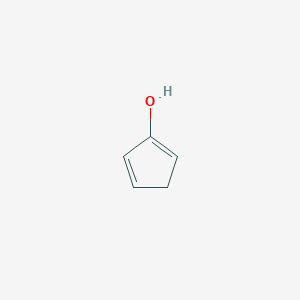
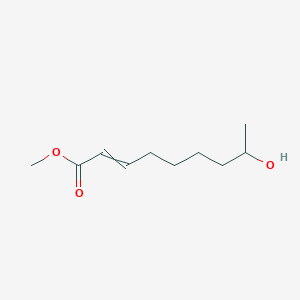
![3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid](/img/structure/B14322516.png)
![Naphtho[1,2-B]furan-2-carbaldehyde](/img/structure/B14322521.png)
![1-{[4-(Benzyloxy)phenyl]methyl}-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B14322531.png)
